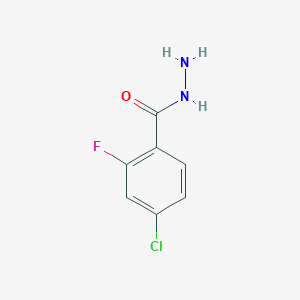![molecular formula C26H25N3O4S B2608469 N-(4-methoxyphenyl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide CAS No. 901242-48-6](/img/structure/B2608469.png)
N-(4-methoxyphenyl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C26H25N3O4S and its molecular weight is 475.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
Gold (III) and Nickel (II) Metal Ion Complexes : A study by Ghani and Alabdali (2022) in the "Al-Nahrain Journal of Science" focused on synthesizing a ligand from a compound similar to the requested one and studying its interaction with gold (III) and nickel (II) ions. They found that the gold(III) complex had higher cytotoxicity against a breast cancer cell line (MCF-7) compared to the nickel(II) complex, indicating potential anticancer properties (Ghani & Alabdali, 2022).
Non-condensed Pyrazoline-bearing Hybrid Molecule : Another study by Yushyn, Holota, and Lesyk (2022) in "Molbank" described the synthesis of a novel non-condensed pyrazoline-bearing hybrid molecule, including a moiety similar to the requested compound. This compound exhibited anticancer properties in in vitro studies (Yushyn et al., 2022).
Antimicrobial Evaluation
Aminoacetate Derivatives : Khanage, Mohite, and Pandhare (2020) in "Analytical Chemistry Letters" synthesized derivatives of a compound structurally related to the requested one. These compounds showed significant in vitro antimicrobial activity against organisms like S. aureus, E. coli, and C. albicans (Khanage et al., 2020).
Amide/Sulfonamide Derivatives : In 2014, Ranjith et al. reported in the "European Journal of Medicinal Chemistry" the synthesis of amide/sulfonamide derivatives of a compound related to the requested one. These compounds displayed interesting antimicrobial and antitubercular activities (Ranjith et al., 2014).
Other Applications
PET Tracers for Imaging : A study by Gao, Wang, and Zheng (2016) in "Bioorganic & Medicinal Chemistry Letters" involved synthesizing carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives, including a compound similar to the requested one, as potential PET tracers for imaging of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) (Gao et al., 2016).
Corrosion Inhibition : Prashanth et al. (2021) in the "Journal of Molecular Liquids" synthesized new imidazole derivatives, including a compound similar to the one , and evaluated their effectiveness as corrosion inhibitors. They found significant inhibition efficiency, demonstrating the compound's potential in corrosion protection (Prashanth et al., 2021).
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-2-[[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4S/c1-31-20-11-7-17(8-12-20)24-26(29-25(28-24)18-5-4-6-22(15-18)33-3)34-16-23(30)27-19-9-13-21(32-2)14-10-19/h4-15H,16H2,1-3H3,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUZXQMJEDBUBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=CC=C3)OC)SCC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
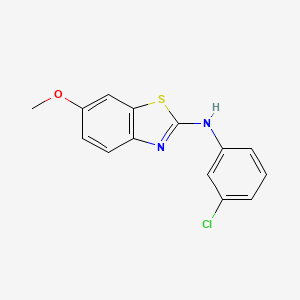
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2608389.png)
![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2608391.png)
![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide oxalate](/img/structure/B2608393.png)
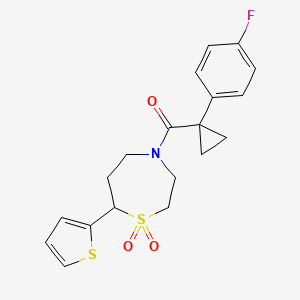
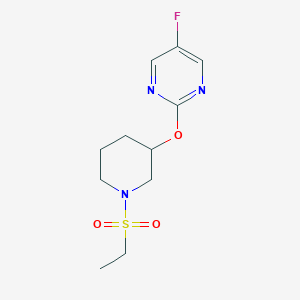
![4-[(6-Hydrazinopyridin-3-yl)sulfonyl]morpholine](/img/structure/B2608396.png)
![8-bromo-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride](/img/structure/B2608397.png)

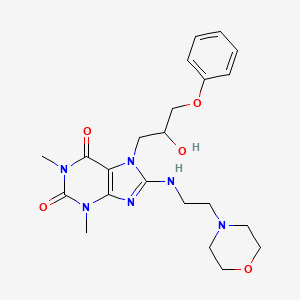

![(1S,5R)-1beta-Methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2608405.png)

